2-(Dimethylamino)quinoline-5-carboxylic acid
CAS No.:
Cat. No.: VC15956505
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 2-(dimethylamino)quinoline-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | VXZWALNXRXPSLU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC2=CC=CC(=C2C=C1)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The quinoline core consists of a benzene ring fused to a pyridine ring, creating a planar, conjugated π-system. At position 2, the dimethylamino group (-N(CH₃)₂) introduces steric bulk and electron density through its lone pair on nitrogen. Position 5 hosts a carboxylic acid (-COOH), enabling hydrogen bonding and ionic interactions .
Electronic Effects
The dimethylamino group acts as a strong electron donor via resonance (+M effect), increasing electron density at positions 3, 4, and 8 of the quinoline ring. Conversely, the carboxylic acid withdraws electrons (-I effect), creating a dipole moment across the molecule. This electronic asymmetry facilitates interactions with biological targets such as enzymes and receptors .
Tautomerism and Solubility
In aqueous solutions, the carboxylic acid group undergoes deprotonation (pKa ≈ 4.2–4.5), forming a carboxylate anion that enhances water solubility. The dimethylamino group remains protonated (pKa ≈ 10.5) under physiological conditions, contributing to amphiphilic character .
Spectral Data
Synthetic Methodologies
Pfitzinger Reaction-Based Synthesis
A common route involves the Pfitzinger reaction between 4-(dimethylamino)phenylbutenone and substituted isatins under alkaline conditions :
Key steps:
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Condensation: Isatin reacts with the enone to form a quinoline intermediate.
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Ring opening/closure: Base-mediated rearrangement establishes the carboxylic acid group .
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Yield increases from 45% (80°C) to 72% (120°C) |
| Reaction Time | 18–24 h | Prolonged heating reduces byproducts |
| Base Concentration | 2.5 M KOH | Higher concentrations accelerate ring closure |
Post-Functionalization Strategies
The carboxylic acid group enables derivatization:
Amide Formation
Reaction with thiosemicarbazide produces antitumor agents :
Esterification
Methanol/H₂SO₄ yields methyl esters for improved membrane permeability :
Biological Activities and Mechanisms
Antibacterial Action
Analogous 2-phenylquinoline-4-carboxylic acids exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Bacillus subtilis. Activity correlates with:
| Derivative | HepG2 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | EGFR Inhibition (%) |
|---|---|---|---|
| 3a | 4.2 ± 0.3 | 5.1 ± 0.4 | 82 |
| 4b | 3.7 ± 0.2 | 4.9 ± 0.3 | 79 |
Mechanistic studies suggest EGFR tyrosine kinase inhibition through competitive binding at the ATP site .
Physicochemical Determinants of Bioactivity
| Property | Optimal Value | Biological Impact |
|---|---|---|
| LogP | 2.0–2.5 | Balances solubility and membrane permeation |
| pKa (COOH) | 4.3 | Enhances ionization at physiological pH |
| PSA | 78 Ų | Facilitates target engagement |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
| Compound | Substituent Positions | Activity Difference |
|---|---|---|
| 2-(Dimethylamino)quinoline-5-carboxylic acid | 2-NMe₂, 5-COOH | Higher antibacterial potency vs. 4-COO⁻ analogs |
| 4-(Dimethylamino)quinoline-2-carboxylic acid | 4-NMe₂, 2-COOH | Reduced EGFR affinity (ΔG = -2.3 kcal/mol) |
Functional Group Modifications
Replacing -COOH with -SO₃H decreases LogP by 0.8 units but abolishes anticancer activity, underscoring the carboxylic acid’s role in target binding .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric replacement: Substitute -COOH with tetrazole (maintains acidity, improves CNS penetration)
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Prodrug design: Ethyl ester derivatives increase oral bioavailability by 3.2-fold
Computational Modeling Insights
Docking studies (PDB: 1M17) reveal:
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